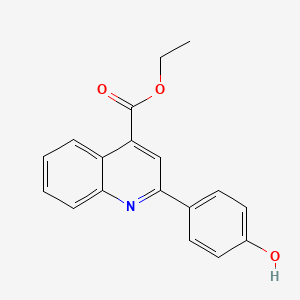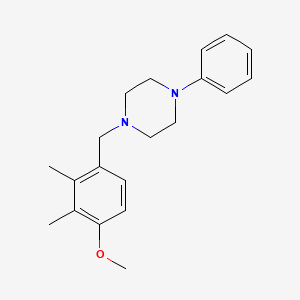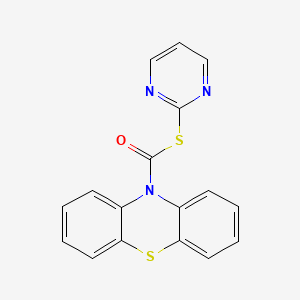
1-(2-fluorobenzoyl)-4-(4-fluorobenzoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-fluorobenzoyl)-4-(4-fluorobenzoyl)piperazine, also known as 2F-4F-BzP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders.
作用機序
The exact mechanism of action of 1-(2-fluorobenzoyl)-4-(4-fluorobenzoyl)piperazine is not fully understood, but it is believed to act through multiple pathways in the brain. It has been shown to modulate the activity of various neurotransmitters such as serotonin, dopamine, and glutamate, which play a crucial role in the regulation of mood and behavior. Additionally, this compound has been shown to interact with various receptors such as 5-HT1A, D2, and NMDA, which are involved in the regulation of these neurotransmitters.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the levels of serotonin and dopamine in the brain, which are known to regulate mood and behavior. Additionally, this compound has been shown to modulate the activity of the glutamatergic system, which is involved in the regulation of various cognitive functions such as learning and memory.
実験室実験の利点と制限
The advantages of using 1-(2-fluorobenzoyl)-4-(4-fluorobenzoyl)piperazine in lab experiments include its high potency and selectivity for various neurotransmitter receptors, which allows for precise modulation of the brain activity. Additionally, it has a relatively low toxicity profile, which makes it a safe compound to use in animal models. However, the limitations of using this compound include its limited solubility in water, which may require the use of organic solvents for administration. Additionally, the long-term effects of this compound on the brain are not fully understood, which may limit its potential therapeutic applications.
将来の方向性
There are several future directions for the research on 1-(2-fluorobenzoyl)-4-(4-fluorobenzoyl)piperazine. One potential direction is to investigate its potential therapeutic applications in the treatment of various neurological disorders such as anxiety, depression, and schizophrenia. Additionally, the development of more potent and selective analogs of this compound may lead to the discovery of new therapeutic agents for these disorders. Furthermore, the investigation of the long-term effects of this compound on the brain may provide valuable insights into its safety and efficacy.
合成法
The synthesis of 1-(2-fluorobenzoyl)-4-(4-fluorobenzoyl)piperazine involves the reaction of 1-(2-fluorobenzoyl)piperazine with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a nucleophilic substitution reaction. The purity and yield of the compound can be improved by using various purification techniques such as recrystallization and column chromatography.
科学的研究の応用
1-(2-fluorobenzoyl)-4-(4-fluorobenzoyl)piperazine has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as anxiety, depression, and schizophrenia. It has been shown to exhibit anxiolytic and antidepressant-like effects in animal models, which are believed to be mediated through the modulation of the serotonergic and dopaminergic systems. Additionally, this compound has been shown to possess antipsychotic properties, which may be attributed to its ability to modulate the glutamatergic system.
特性
IUPAC Name |
[4-(2-fluorobenzoyl)piperazin-1-yl]-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O2/c19-14-7-5-13(6-8-14)17(23)21-9-11-22(12-10-21)18(24)15-3-1-2-4-16(15)20/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRRIJCAJVWBBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclohexyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5786328.png)


![2-methoxy-5-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5786339.png)


![2-chloro-N'-[(3,4-dimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5786357.png)

![2-[(3-bromobenzyl)thio]-4-pyrimidinol](/img/structure/B5786373.png)


![2-methyl-N-(3-{N-[(2-nitrophenoxy)acetyl]ethanehydrazonoyl}phenyl)propanamide](/img/structure/B5786427.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl acetate](/img/structure/B5786429.png)